8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane
Description
8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative featuring a rigid azabicyclo[3.2.1]octane core. This compound is distinguished by two key substituents:
- A 5-fluoropyridine-3-carbonyl group at the 8-position, introducing both fluorine-mediated electronic effects and a planar aromatic moiety.
The azabicyclo[3.2.1]octane scaffold is frequently utilized in medicinal chemistry due to its conformational rigidity, which enhances receptor binding specificity .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-13-7-12(10-20-11-13)18(23)22-14-4-5-15(22)9-16(8-14)24-17-3-1-2-6-21-17/h1-3,6-7,10-11,14-16H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVSNDWQVOFSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CN=C3)F)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the fluoropyridine derivative, followed by the introduction of the pyridin-2-yloxy group. The final step involves the formation of the azabicyclo[3.2.1]octane core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis platforms. Additionally, the purification process is crucial to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluoropyridine and pyridin-2-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine and pyridin-2-yloxy groups play a crucial role in binding to these targets, potentially inhibiting or activating specific pathways. The azabicyclo[3.2.1]octane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related azabicyclo[3.2.1]octane derivatives, emphasizing substituent effects, molecular properties, and biological relevance.
Substituent Variations and Electronic Effects
*Estimated based on (C24H23N3O3: 401.46 g/mol).
†Calculated from molecular formulas in .
Key Observations:
- The 5-fluoropyridine-3-carbonyl group in the target compound provides a balance of steric bulk and electronic modulation, distinct from simpler amines () or nitroaryl groups ().
- Dual aromatic substituents (pyridin-2-yloxy and fluoropyridine) may enhance binding to receptors with aromatic pocket domains, as seen in opioid receptor antagonists ().
Conformational and Structural Analysis
- Azabicyclo Core Geometry : The fused piperidine-pyrrolidine rings adopt a chair conformation (piperidine) and envelope conformation (pyrrolidine), as observed in the crystal structure of 8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one . Similar rigidity likely applies to the target compound, favoring precise receptor interactions.
- Dihedral Angles : In fluorophenyl-substituted analogs, dihedral angles between aromatic groups and the azabicyclo plane range from 67.63° to 86.59° , influencing spatial orientation for target engagement .
Biological Activity
The compound 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- CAS Number : 2109175-84-8
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 270.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological properties, particularly as a potential therapeutic agent in neurological disorders. It has been studied for its role as a dopamine reuptake inhibitor, which may be beneficial in treating conditions such as Parkinson's disease.
The mechanism of action involves the inhibition of dopamine reuptake, thereby increasing dopamine availability in the synaptic cleft. This action is crucial for enhancing dopaminergic signaling, which is often impaired in neurodegenerative diseases.
Case Studies and Research Findings
- Study on Dopamine Reuptake Inhibition :
- Neuroprotective Effects :
- Behavioral Studies :
Toxicological Profile
While preliminary studies indicate promising biological activity, further research is necessary to evaluate the long-term safety and toxicity profile of this compound. Current data suggest low acute toxicity; however, chronic exposure studies are needed.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of This compound , it is essential to compare it with similar compounds.
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| Brasofensine | Dopamine Reuptake Inhibitor | Effective in Parkinson's treatment |
| 5-Fluoropyridine-3-carboxylic acid | Antibacterial | Broad-spectrum antibacterial activity |
| 2-Azaspiro[3.3]heptane derivatives | Neurological agents | Various neuroprotective effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
